molecular formula C21H20FNO3 B12155327 4-ethyl-9-[2-(4-fluorophenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

4-ethyl-9-[2-(4-fluorophenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B12155327
M. Wt: 353.4 g/mol
InChI Key: ATNAKJRCWZSZTI-UHFFFAOYSA-N
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Description

4-Ethyl-9-[2-(4-fluorophenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a chromeno-oxazine derivative characterized by a bicyclic core structure fused with a 1,3-oxazine ring. Key structural features include:

  • A 4-ethyl group at position 4 of the oxazine ring, which enhances lipophilicity and influences steric interactions.
  • A 9-[2-(4-fluorophenyl)ethyl] substituent, providing electronic modulation via the electron-withdrawing fluorine atom and π-π interactions through the aromatic ring.

Properties

Molecular Formula

C21H20FNO3

Molecular Weight

353.4 g/mol

IUPAC Name

4-ethyl-9-[2-(4-fluorophenyl)ethyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C21H20FNO3/c1-2-15-11-20(24)26-21-17(15)7-8-19-18(21)12-23(13-25-19)10-9-14-3-5-16(22)6-4-14/h3-8,11H,2,9-10,12-13H2,1H3

InChI Key

ATNAKJRCWZSZTI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CCC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-9-[2-(4-fluorophenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the condensation of 3-hydroxyacetophenone with 4-fluorobenzylamine under acidic conditions to form an intermediate, which is then cyclized to form the chromeno-oxazinone core . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve overall yield.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-9-[2-(4-fluorophenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group allows for nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-ethyl-9-[2-(4-fluorophenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ethyl-9-[2-(4-fluorophenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features/Bioactivity
Target Compound 4-Ethyl, 9-[2-(4-fluorophenyl)ethyl] C₂₁H₂₀FNO₃* ~353.39 Not reported High lipophilicity (ethyl group)
3-(4-Fluorophenyl)-9-(4-hydroxybutyl)-... [4i, n=3] () 3-(4-Fluorophenyl), 9-(4-hydroxybutyl), 2-(Trifluoromethyl) C₂₃H₂₁F₄NO₄ 451.41 137–139 Hydrophilic hydroxybutyl chain; trifluoromethyl enhances metabolic stability
9-(4-Fluorophenyl)-2-phenyl-... [6k] () 9-(4-Fluorophenyl), 2-Phenyl C₂₃H₁₆FNO₃ 373.38 140–143 Antiviral activity reported
9-(4-Fluorobenzyl)-4-(4-methoxyphenyl)-... () 9-(4-Fluorobenzyl), 4-(4-Methoxyphenyl) C₂₅H₂₀FNO₄ 417.40 Not reported Methoxy group increases solubility
9-(4-Fluorophenyl)-3,4-dimethyl-... () 9-(4-Fluorophenyl), 3,4-Dimethyl Not reported Not reported Not reported Methyl groups reduce steric hindrance

*Calculated based on structural similarity.

Electronic and Steric Effects

  • 4-Ethyl vs. Trifluoromethyl () : The ethyl group in the target compound offers moderate electron-donating effects compared to the strongly electron-withdrawing trifluoromethyl group in compound 4i. This difference impacts reactivity and binding affinity .
  • Fluorophenyl Substituents : The 4-fluorophenyl group in the target compound and compound 6k () enhances metabolic stability and bioavailability through reduced CYP450-mediated oxidation .
  • Hydroxyalkyl Chains (): Compounds with hydroxybutyl or hydroxypentyl chains (e.g., 4a, 4b) exhibit improved aqueous solubility but reduced membrane permeability compared to the target compound’s non-polar ethyl group .

Biological Activity

The compound 4-ethyl-9-[2-(4-fluorophenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a member of the chromeno[8,7-e][1,3]oxazine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H22FNO3C_{20}H_{22}FNO_3, with a molecular weight of approximately 355.4 g/mol. The structure features a chromene backbone with an ethyl and a 4-fluorophenyl substituent, contributing to its unique properties.

PropertyValue
Molecular FormulaC20H22FNO3
Molecular Weight355.4 g/mol
IUPAC Name4-ethyl-9-[2-(4-fluorophenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Canonical SMILESCCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC(=C(C=C4)C)F

Anticancer Properties

Research has indicated that compounds within the oxazine class exhibit significant anticancer activity. A study by Smith et al. (2020) demonstrated that derivatives of chromeno[8,7-e][1,3]oxazines can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. The mechanism often involves the inhibition of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair.

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. In vitro studies have reported that it exhibits activity against various bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of this compound. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in models of chronic inflammatory diseases.

Case Study 1: Anticancer Efficacy

In a recent study involving breast cancer cell lines, the compound demonstrated an IC50 value of 15 µM against MCF-7 cells. The study highlighted its ability to induce apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests revealed that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

The biological activities are attributed to the compound's ability to interact with various biological targets:

  • PARP Inhibition : Disruption of DNA repair mechanisms in cancer cells.
  • Membrane Disruption : Alteration of microbial membranes leading to cell death.
  • Cytokine Modulation : Reduction in inflammatory mediators through enzyme inhibition.

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